Cas no 887360-50-1 (5-(4-ethylphenyl)isoxazole-3-carboxylic acid)

5-(4-ethylphenyl)isoxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-ETHYL-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID
- 5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid
- F1967-0235
- SCHEMBL4083150
- 5-(4-ethylphenyl)isoxazole-3-carboxylic acid
- AKOS002657760
- DTXSID40427994
- 5-(4-ethylphenyl)isoxazole-3-carboxylicacid
- MFCD07403668
- FNTZJQFGZFDXPX-UHFFFAOYSA-N
- EN300-238104
- 887360-50-1
- BBL021272
- STK893978
-
- MDL: MFCD07403668
- Inchi: InChI=1S/C12H11NO3/c1-2-8-3-5-9(6-4-8)11-7-10(12(14)15)13-16-11/h3-7H,2H2,1H3,(H,14,15)
- InChI Key: FNTZJQFGZFDXPX-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 434.1±40.0 °C at 760 mmHg
- Flash Point: 216.4±27.3 °C
- PSA: 63.33000
- LogP: 2.60220
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
5-(4-ethylphenyl)isoxazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-ethylphenyl)isoxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-0235-2.5g |
5-(4-ethylphenyl)isoxazole-3-carboxylic acid |
887360-50-1 | 95%+ | 2.5g |
$436.0 | 2023-09-06 | |
abcr | AB383255-1g |
5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic acid, 95%; . |
887360-50-1 | 95% | 1g |
€616.10 | 2025-02-16 | |
Enamine | EN300-238104-10.0g |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
887360-50-1 | 95% | 10.0g |
$1224.0 | 2024-06-19 | |
eNovation Chemicals LLC | D631013-100mg |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
887360-50-1 | 95% | 100mg |
$350 | 2024-08-03 | |
Enamine | EN300-238104-2.5g |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
887360-50-1 | 95% | 2.5g |
$558.0 | 2024-06-19 | |
abcr | AB383255-1 g |
5-(4-Ethylphenyl)-1,2-oxazole-3-carboxylic acid; 95% |
887360-50-1 | 1g |
€616.10 | 2023-04-25 | ||
Enamine | EN300-238104-0.1g |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
887360-50-1 | 95% | 0.1g |
$73.0 | 2024-06-19 | |
Enamine | EN300-238104-0.5g |
5-(4-ethylphenyl)-1,2-oxazole-3-carboxylic acid |
887360-50-1 | 95% | 0.5g |
$197.0 | 2024-06-19 | |
1PlusChem | 1P00GSE0-10g |
5-(4-ETHYL-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID |
887360-50-1 | 95% | 10g |
$1575.00 | 2024-04-20 | |
Aaron | AR00GSMC-5g |
5-(4-ETHYL-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID |
887360-50-1 | 95% | 5g |
$1160.00 | 2024-07-18 |
5-(4-ethylphenyl)isoxazole-3-carboxylic acid Related Literature
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Additional information on 5-(4-ethylphenyl)isoxazole-3-carboxylic acid
Introduction to 5-(4-ethylphenyl)isoxazole-3-carboxylic acid (CAS No. 887360-50-1)
5-(4-ethylphenyl)isoxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 887360-50-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the isoxazole class, a structural motif known for its broad spectrum of biological activities. The presence of an ethyl substituent at the para position of the phenyl ring and a carboxylic acid functional group at the 3-position of the isoxazole ring contributes to its unique chemical properties and potential therapeutic applications.
The isoxazole core is a fused ring system consisting of an oxygen atom, a nitrogen atom, and two carbon atoms, which makes it a versatile scaffold for drug discovery. Isoxazoles have been extensively studied due to their ability to interact with various biological targets, including enzymes and receptors. The specific substitution pattern in 5-(4-ethylphenyl)isoxazole-3-carboxylic acid may influence its pharmacokinetic behavior, solubility, and overall bioactivity, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic purposes. The pharmaceutical industry has increasingly relied on structure-activity relationship (SAR) studies to optimize the properties of drug candidates. 5-(4-ethylphenyl)isoxazole-3-carboxylic acid represents an interesting molecule that could be modified to enhance its pharmacological profile. Researchers have been exploring its potential as a precursor in the synthesis of more complex derivatives that may exhibit improved efficacy and reduced toxicity.
One of the key areas where this compound shows promise is in the development of small-molecule inhibitors. Small-molecule inhibitors are widely used in treating various diseases by binding to specific targets and modulating their activity. The unique structural features of 5-(4-ethylphenyl)isoxazole-3-carboxylic acid make it a suitable candidate for designing inhibitors targeting enzymes involved in metabolic pathways or signal transduction cascades. For instance, studies have suggested that isoxazole derivatives may interact with kinases and other enzymes relevant to cancer biology.
Moreover, the carboxylic acid group in 5-(4-ethylphenyl)isoxazole-3-carboxylic acid provides opportunities for further functionalization through esterification or amidation, which can alter its pharmacokinetic properties such as bioavailability and metabolic stability. Such modifications are crucial for developing drug candidates that can withstand the body's metabolic processes and reach their intended target with high efficiency.
Recent advancements in computational chemistry have also facilitated the design of novel derivatives of 5-(4-ethylphenyl)isoxazole-3-carboxylic acid by predicting their binding affinities and optimizing their structures. Machine learning algorithms have been employed to identify promising scaffolds based on large datasets of known bioactive compounds. This approach has accelerated the discovery process and enabled researchers to focus on compounds with higher potential for therapeutic success.
The synthesis of 5-(4-ethylphenyl)isoxazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis, making it essential for chemists to carefully plan each step.
In addition to its pharmaceutical applications, 5-(4-ethylphenyl)isoxazole-3-carboxylic acid has shown potential in material science research. Isoxazole derivatives can be incorporated into polymers or coatings due to their ability to enhance thermal stability or mechanical strength. The unique electronic properties of these compounds also make them attractive for use in organic electronics, such as light-emitting diodes (LEDs) or photovoltaic cells.
The biological activity of 5-(4-ethylphenyl)isoxazole-3-carboxylic acid has been preliminarily evaluated through in vitro assays targeting various enzymes and receptors. Preliminary results suggest that this compound may exhibit inhibitory effects on certain kinases, which are overexpressed in cancer cells. Further studies are needed to confirm these findings and explore possible mechanisms of action. Additionally, toxicological assessments will be essential to determine the safety profile of this compound before it can be considered for clinical development.
The development of new drugs is a complex process that requires collaboration between chemists, biologists, pharmacologists, and clinicians. 5-(4-ethylphenyl)isoxazole-3-carboxylic acid serves as an example of how interdisciplinary research can lead to innovative therapeutic solutions. By leveraging advances in synthetic chemistry, computational modeling, and biological screening, researchers can identify promising candidates like this one more efficiently than ever before.
In conclusion,5-(4-ethylphenyl)isoxazole-3-carboxylic acid (CAS No. 887360-50-1) is a structurally interesting compound with potential applications in pharmaceuticals and materials science. Its unique chemical properties make it a valuable scaffold for further exploration, particularly in the development of small-molecule inhibitors targeting enzymes involved in disease pathways. As research continues to uncover new applications for this compound, it is likely that 5-(4-ethylphenyl)isoxazole-3-carboxylic acid will play an important role in future therapeutic strategies.
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